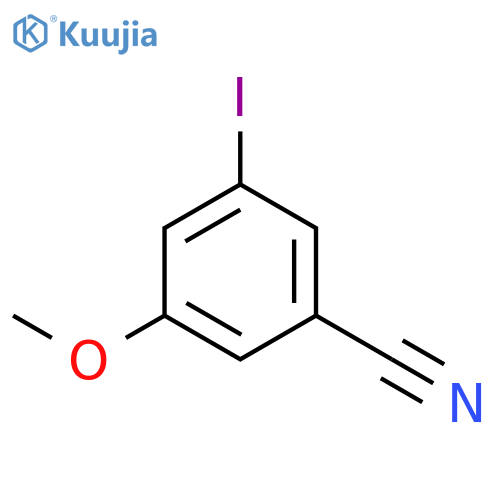

Cas no 269411-72-5 (3-iodo-5-methoxybenzonitrile)

3-iodo-5-methoxybenzonitrile 化学的及び物理的性質

名前と識別子

-

- 3-iodo-5-methoxybenzonitrile

- TQP0271

- MFCD12828564

- 269411-72-5

- SCHEMBL6172395

-

- インチ: InChI=1S/C8H6INO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,1H3

- InChIKey: YUCXQELLBPYTOP-UHFFFAOYSA-N

- ほほえんだ: COC1=CC(=CC(=C1)C#N)I

計算された属性

- せいみつぶんしりょう: 258.94941g/mol

- どういたいしつりょう: 258.94941g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 33Ų

3-iodo-5-methoxybenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR023TB7-250mg |

3-Iodo-5-methoxybenzonitrile |

269411-72-5 | 95% | 250mg |

$500.00 | 2025-02-13 | |

| abcr | AB610175-250mg |

3-Iodo-5-methoxybenzonitrile; . |

269411-72-5 | 250mg |

€576.90 | 2024-07-19 | ||

| abcr | AB610175-500mg |

3-Iodo-5-methoxybenzonitrile; . |

269411-72-5 | 500mg |

€802.40 | 2024-07-19 | ||

| Aaron | AR023TB7-1g |

3-Iodo-5-methoxybenzonitrile |

269411-72-5 | 95% | 1g |

$800.00 | 2025-02-13 | |

| abcr | AB610175-1g |

3-Iodo-5-methoxybenzonitrile; . |

269411-72-5 | 1g |

€1101.30 | 2024-07-19 |

3-iodo-5-methoxybenzonitrile 関連文献

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

3-iodo-5-methoxybenzonitrileに関する追加情報

3-Iodo-5-Methoxybenzonitrile: A Comprehensive Overview

3-Iodo-5-methoxybenzonitrile (CAS No. 269411-72-5) is a highly specialized organic compound with significant applications in various fields of chemistry, particularly in pharmaceuticals and materials science. This compound, characterized by its unique structure featuring an iodine atom, a methoxy group, and a nitrile functional group, has garnered considerable attention due to its versatile reactivity and potential for synthesizing advanced materials. Recent studies have highlighted its role in the development of novel drugs and its use as an intermediate in the synthesis of complex organic molecules.

The synthesis of 3-iodo-5-methoxybenzonitrile involves a series of carefully controlled reactions, often utilizing iodination techniques and selective substitution strategies. Researchers have explored various methodologies to optimize the synthesis process, ensuring high yields and purity. For instance, recent advancements in catalytic systems have enabled more efficient transformations, reducing production costs and environmental impact. The compound's stability under different reaction conditions has also been extensively studied, making it a reliable building block in organic synthesis.

One of the most promising applications of 3-iodo-5-methoxybenzonitrile lies in its use as an intermediate in drug discovery. Its structure allows for the incorporation of bioactive moieties, making it a valuable component in the design of new pharmaceutical agents. For example, studies have shown that derivatives of this compound exhibit potent anti-inflammatory and anticancer properties. These findings underscore its potential in developing next-generation therapeutics targeting chronic diseases.

In addition to pharmaceutical applications, 3-iodo-5-methoxybenzonitrile has found utility in materials science, particularly in the synthesis of advanced polymers and nanomaterials. Its ability to undergo various coupling reactions makes it an ideal precursor for constructing complex polymer networks with tailored properties. Recent research has demonstrated its role in creating stimuli-responsive materials that can adapt to environmental changes, opening new avenues for smart technologies.

The chemical properties of 3-iodo-5-methoxybenzonitrile are heavily influenced by its functional groups. The nitrile group imparts high reactivity, enabling participation in nucleophilic addition reactions, while the methoxy group introduces electron-donating effects that modulate the compound's electronic properties. The iodine atom further enhances its reactivity and serves as a leaving group in substitution reactions. These characteristics make it a versatile molecule for exploring novel chemical transformations.

From an environmental standpoint, understanding the degradation pathways of 3-iodo-5-methoxybenzonitrile is crucial for assessing its ecological impact. Recent studies have investigated its biodegradation under various conditions, revealing that it undergoes rapid transformation under aerobic conditions due to the activity of microbial enzymes. This knowledge is essential for developing sustainable practices in chemical manufacturing and waste management.

In conclusion, 3-iodo-5-methoxybenzonitrile (CAS No. 269411-72-5) stands as a testament to the ingenuity of modern chemistry. Its unique structure and versatile reactivity position it as a key player in advancing drug discovery and materials science. As research continues to uncover new applications and optimize synthesis methods, this compound is poised to make even greater contributions to scientific progress.

269411-72-5 (3-iodo-5-methoxybenzonitrile) 関連製品

- 1261991-40-5(2-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid)

- 2382968-43-4(2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine)

- 1805158-85-3(Methyl 5-chloro-2-cyano-3-ethylphenylacetate)

- 886499-02-1(Ethyl [2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetate)

- 1340171-37-0(2-Pentanone, 5-[[(3-methylphenyl)methyl]thio]-)

- 22002-17-1(Benzenemethanol,3,5-dichloro-4-hydroxy-)

- 2092580-36-2(Morpholine, 3-[(1-methyl-1H-imidazol-4-yl)methyl]-)

- 139183-87-2(Methyl 6-(aminomethyl)nicotinate)

- 1260589-47-6(Boc-2,4-dimethoxy-D-homophenylalanine)

- 89677-75-8(Benzamide, 2-iodo-4-nitro-)